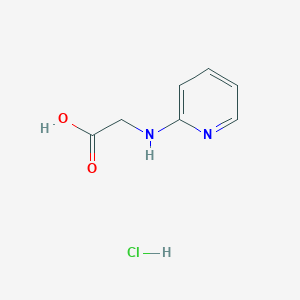

2-(Pyridin-2-ylamino)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(pyridin-2-ylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c10-7(11)5-9-6-3-1-2-4-8-6;/h1-4H,5H2,(H,8,9)(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWCOQUFHSOFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557805 | |

| Record name | N-Pyridin-2-ylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112656-88-9 | |

| Record name | N-Pyridin-2-ylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(pyridin-2-yl)amino]acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride, a key intermediate in pharmaceutical and materials science. This document delves into the prevalent synthetic pathway, offering a detailed, step-by-step protocol, a thorough examination of the reaction mechanism, and critical insights into process optimization and control. The guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing, providing the necessary information to safely and efficiently synthesize this compound.

Introduction

2-(Pyridin-2-ylamino)acetic acid and its hydrochloride salt are heterocyclic compounds of significant interest due to their versatile applications as building blocks in the synthesis of more complex molecules. Their structural motif, featuring a pyridine ring linked to an amino acid moiety, makes them valuable precursors for a range of biologically active compounds and functional materials. An understanding of their synthesis is paramount for researchers and developers in these fields. This guide focuses on the most direct and efficient synthesis route from readily available starting materials.

The Primary Synthetic Pathway: N-Alkylation of 2-Aminopyridine

The most established and straightforward method for the synthesis of 2-(Pyridin-2-ylamino)acetic acid is the nucleophilic substitution reaction between 2-aminopyridine and a haloacetic acid derivative, typically chloroacetic acid. This reaction falls under the category of N-alkylation of amines. The resulting free acid is then converted to its hydrochloride salt for improved stability and handling.

A plausible reaction for the synthesis is the reaction of 2-amino-6-methylpyridine with chloroacetic acid.[1] The reactants are highly soluble in ethyl acetate, while the product has poor solubility in it.[1]

Reaction Mechanism

The reaction proceeds via a classical SN2 mechanism. The exocyclic amino group of 2-aminopyridine acts as the nucleophile, attacking the electrophilic carbon atom of chloroacetic acid, which bears a good leaving group (the chloride ion).

The choice of solvent is crucial for this reaction. Polar aprotic solvents are generally preferred as they can solvate the cation, leaving the nucleophile more exposed and reactive.

The final step involves the protonation of the more basic pyridine ring nitrogen with hydrochloric acid to form the stable hydrochloride salt.

Diagram of the Synthesis Pathway

Caption: Overall synthesis pathway for 2-(Pyridin-2-ylamino)acetic acid hydrochloride.

Detailed Experimental Protocol

This protocol is a composite method based on established procedures for similar N-alkylation reactions of aminopyridines.[1]

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Purity |

| 2-Aminopyridine | C₅H₆N₂ | 94.12 | >99% |

| Chloroacetic acid | C₂H₃ClO₂ | 94.50 | >99% |

| Sodium Hydroxide | NaOH | 40.00 | >98% |

| Hydrochloric Acid | HCl | 36.46 | 37% aq |

| Ethanol | C₂H₅OH | 46.07 | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

Step-by-Step Procedure

Step 1: Synthesis of 2-(Pyridin-2-ylamino)acetic acid

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (9.41 g, 0.1 mol) in 100 mL of a suitable solvent such as ethanol.

-

In a separate beaker, prepare a solution of sodium hydroxide (4.00 g, 0.1 mol) in 50 mL of water.

-

To the sodium hydroxide solution, carefully add chloroacetic acid (9.45 g, 0.1 mol) with stirring. The reaction is exothermic. Cool the mixture in an ice bath to form a solution of sodium chloroacetate.

-

Add the aqueous solution of sodium chloroacetate to the ethanolic solution of 2-aminopyridine.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 7. This will precipitate the crude 2-(Pyridin-2-ylamino)acetic acid.

-

Filter the precipitate and wash with cold water, followed by a small amount of cold ethanol.

-

Dry the crude product under vacuum.

Step 2: Formation and Purification of the Hydrochloride Salt

-

Suspend the crude 2-(Pyridin-2-ylamino)acetic acid in 100 mL of ethanol.

-

While stirring, bubble hydrogen chloride gas through the suspension or add a calculated amount of concentrated hydrochloric acid dropwise until the solid completely dissolves and the solution is acidic.

-

Cool the solution in an ice bath to induce crystallization of the hydrochloride salt.

-

If crystallization is slow, add diethyl ether as an anti-solvent to promote precipitation.

-

Filter the white crystalline product, wash with a small amount of cold ethanol and then with diethyl ether.

-

Dry the final product, 2-(Pyridin-2-ylamino)acetic acid hydrochloride, in a vacuum oven at 40-50 °C.

Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the pyridyl protons, the methylene protons of the acetic acid moiety, and the amine proton. The chemical shifts will be influenced by the protonation state and the solvent. |

| ¹³C NMR | Resonances for the five distinct carbon atoms of the pyridine ring and the two carbons of the acetic acid side chain. |

| IR | Characteristic absorptions for N-H stretching, C=O stretching of the carboxylic acid, C=N and C=C stretching of the pyridine ring, and a broad O-H stretch from the carboxylic acid. |

| MS (ESI) | The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. |

Safety and Handling

-

2-Aminopyridine: Toxic and harmful if swallowed, in contact with skin, or if inhaled. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

-

Chloroacetic acid: Corrosive and toxic. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. Use with appropriate PPE.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

Conclusion

The synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride via N-alkylation of 2-aminopyridine with chloroacetic acid is a robust and efficient method. This guide provides a detailed protocol and mechanistic insights to enable the successful synthesis of this important chemical intermediate. Adherence to safety precautions is essential throughout the procedure. Further optimization of reaction conditions may be possible to improve yield and purity.

References

-

El-Gohary, A. H., & Al-Hazmi, G. A. (2012). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [Link]

-

PubChem. (n.d.). 2-(Pyridin-2-ylamino)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chiang Mai J. Sci. 2020; 47(6) 1267. Synthesis of (6-methyl-pyridin-2-ylamino)- acetic acid (L2). [Link]

Sources

"2-(Pyridin-2-ylamino)acetic acid hydrochloride" chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(Pyridin-2-ylamino)acetic acid hydrochloride

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and synthetic research, the strategic selection of molecular scaffolds is paramount. Heterocyclic compounds, particularly those incorporating the pyridine nucleus, have consistently proven to be privileged structures in drug discovery. This guide focuses on a specific, highly functionalized example: 2-(Pyridin-2-ylamino)acetic acid hydrochloride . This molecule, characterized by a pyridine ring linked to a glycine moiety via a secondary amine bridge, presents a unique convergence of chemical functionalities. Its structure is not merely a synthetic curiosity but a wellspring of potential for developing novel therapeutic agents and complex molecular architectures.

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of this compound. We will explore not just what its properties are, but why it behaves the way it does—from its synthesis and reactivity to its potential biological activities. The protocols and data herein are presented to be self-validating, grounded in established chemical principles and supported by authoritative references, empowering you to leverage this versatile molecule in your research endeavors.

Molecular Identity and Physicochemical Characteristics

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. 2-(Pyridin-2-ylamino)acetic acid hydrochloride is a synthetic compound that combines the aromaticity of a pyridine ring with the zwitterionic potential of an amino acid.[1]

Chemical Structure and Identification

The compound's structure features a 2-aminopyridine core where the amino group is N-substituted with an acetic acid moiety. The hydrochloride salt form enhances its aqueous solubility and stability, making it more amenable for use in biological systems and as a synthetic precursor.[1]

Caption: Chemical structure of 2-(Pyridin-2-ylamino)acetic acid hydrochloride.

Physicochemical Data Summary

The key physicochemical properties are summarized below. The hydrochloride salt form significantly influences its physical state and solubility profile.

| Property | Value | Source |

| IUPAC Name | 2-(pyridin-2-ylamino)acetic acid;hydrochloride | [1] |

| CAS Number | 112656-88-9 | [1] |

| Molecular Formula | C₇H₉ClN₂O₂ | [1] |

| Molecular Weight | 188.61 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| Stability | Stable under normal handling and storage conditions.[2] Hygroscopic.[3][4] |

Synthesis and Characterization

As a synthetic molecule, the reliable and efficient synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride is crucial for its application in research.[1] The primary reported method leverages the nucleophilicity of 2-aminopyridine.

Synthetic Workflow

The synthesis is typically a two-step process. The first step involves the N-alkylation of 2-aminopyridine with a suitable 2-carbon electrophile bearing a protected or latent carboxylic acid. A common and direct approach is the reaction with an α-haloacetyl compound. The second step is the formation of the hydrochloride salt.

Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is a representative procedure based on established chemical transformations for this class of compounds.[1]

Objective: To synthesize 2-(Pyridin-2-ylamino)acetic acid hydrochloride.

Materials:

-

2-Aminopyridine

-

2-Chloroacetyl chloride (or ethyl chloroacetate as an alternative)

-

Anhydrous solvent (e.g., Dichloromethane, THF)

-

Base (e.g., Triethylamine, Pyridine)

-

Hydrochloric acid (ethanolic or aqueous solution)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyridine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous solvent.

-

N-Alkylation: Cool the solution in an ice bath (0 °C). Add a solution of 2-chloroacetyl chloride (1.0 eq) in the same solvent dropwise over 30 minutes. Causality Note: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude intermediate product (2-chloro-N-(pyridin-2-yl)acetamide) via column chromatography or recrystallization.

-

Hydrolysis (if using ester): If ethyl chloroacetate was used, the resulting ester intermediate must be hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH, followed by acidic work-up.

-

Salt Formation: Dissolve the purified 2-(pyridin-2-ylamino)acetic acid intermediate in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol). Add a stoichiometric amount of concentrated hydrochloric acid.

-

Final Product Isolation: The hydrochloride salt will typically precipitate from the solution. Collect the solid by vacuum filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove residual acid, and dry under vacuum.

Reactivity and Chemical Behavior

The molecule's reactivity is dictated by its three primary functional groups: the carboxylic acid, the secondary amine, and the pyridine ring.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols under acidic conditions to yield the corresponding esters. It can also be converted to an acyl chloride or activated with coupling reagents (e.g., DCC, EDC) to facilitate amide bond formation with primary or secondary amines.[1]

-

Secondary Amino Group: The nitrogen of the amino bridge is nucleophilic and can participate in acylation reactions with acyl chlorides or anhydrides to form amides.[1]

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and is the site of protonation to form the hydrochloride salt. The ring itself can undergo nucleophilic substitution reactions , particularly if activating or leaving groups are present on the ring, though this is less common under standard conditions for this specific molecule.[1]

Potential Applications in Research and Drug Development

The true value of 2-(Pyridin-2-ylamino)acetic acid hydrochloride lies in its potential as a building block for creating molecules with significant biological activity. The 2-aminopyridine moiety is a well-established pharmacophore in drug discovery, known for its ability to form key hydrogen bonding interactions with biological targets.[5]

Reported Biological Activities

While extensive clinical data is not available, preliminary research and the activities of structurally related compounds suggest potential in several therapeutic areas:

-

Antibacterial/Antifungal Properties: The core structure has been investigated for activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[1]

-

Enzyme Inhibition: The molecule has been explored as a potential inhibitor of enzymes like histone deacetylases (HDACs), which are important targets in cancer therapy.[1]

-

Scaffold for Privileged Structures: Pyridone structures, which are related to the pyridine core, exhibit a wide range of bioactivities and are used as privileged fragments in designing new drugs.[6] This compound serves as an excellent starting point for synthesizing libraries of such molecules.

Caption: Potential applications derived from the core molecular scaffold.

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. Based on data for structurally similar compounds, 2-(Pyridin-2-ylamino)acetic acid hydrochloride should be handled with care.

Hazard Identification

-

Irritation: Causes skin irritation and serious eye irritation.[2][7]

-

Respiratory: May cause respiratory irritation upon inhalation of dust.[2][7]

-

Toxicity: May be harmful if swallowed or in contact with skin.[4][8]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[2][9] Use only in a well-ventilated area or with a fume hood.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] The compound is hygroscopic and should be protected from moisture.[3][4]

-

Incompatibilities: Keep away from strong oxidizing agents.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7][9]

Conclusion

2-(Pyridin-2-ylamino)acetic acid hydrochloride is more than a simple chemical. It is a strategically designed scaffold that offers a wealth of opportunities for synthetic and medicinal chemists. Its combination of a modifiable carboxylic acid, a reactive amine linker, and the biologically relevant 2-aminopyridine core makes it a valuable precursor for creating complex molecules and novel drug candidates. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory.

References

-

ChemBK. (2024). 2-Pyridine acetic acid hydrochloride - Physico-chemical Properties. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-[(pyridin-2-yl)amino]acetic acid hydrochloride (C7H8N2O2). Retrieved from [Link]

-

RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. Retrieved from [Link]

-

Expert Opinion on Therapeutic Patents. (n.d.). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Retrieved from [Link]

Sources

- 1. Buy 2-(Pyridin-2-ylamino)acetic acid hydrochloride | 112656-88-9 [smolecule.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. chembk.com [chembk.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-(Pyridin-2-ylamino)acetic acid hydrochloride (CAS: 112656-88-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Pyridin-2-ylamino)acetic acid hydrochloride, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. This document delves into its chemical properties, synthesis, spectroscopic characterization, and known biological activities, including its role as an antibacterial and enzyme-inhibiting agent. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate its practical application in a research setting. Furthermore, this guide explores the structure-activity relationships of related pyridine derivatives to offer insights for future drug design and optimization efforts.

Introduction: The Significance of the Pyridine-Amino Acid Scaffold

The fusion of a pyridine ring with an amino acid moiety in 2-(Pyridin-2-ylamino)acetic acid hydrochloride creates a scaffold of considerable interest in pharmaceutical research. The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor and a basic center, which can significantly influence a molecule's solubility, metabolic stability, and binding affinity to biological targets. The amino acid component provides a chiral center and functional groups (amino and carboxylic acid) that are amenable to a wide range of chemical modifications, allowing for the generation of diverse chemical libraries for drug screening. This unique combination of features makes 2-(Pyridin-2-ylamino)acetic acid hydrochloride a valuable building block in the synthesis of novel therapeutic agents.

Physicochemical Properties and Data

2-(Pyridin-2-ylamino)acetic acid hydrochloride is a white crystalline solid. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for biological testing.

| Property | Value | Source |

| CAS Number | 112656-88-9 | N/A |

| Molecular Formula | C₇H₉ClN₂O₂ | [1] |

| Molecular Weight | 188.61 g/mol | N/A |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

Synthesis and Characterization

The synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride is a synthetic process as it is not a naturally occurring molecule. A common and efficient method involves the reaction of 2-aminopyridine with a haloacetic acid derivative, followed by hydrochloride salt formation.

Caption: Synthetic pathway for 2-(Pyridin-2-ylamino)acetic acid hydrochloride.

Detailed Synthesis Protocol

This protocol describes a straightforward synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine and chloroacetic acid, which can be adapted for the synthesis of the title compound.[2]

Materials:

-

2-aminopyridine

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (1 equivalent) in a suitable organic solvent such as ethyl acetate.

-

Base Addition: Prepare a solution of sodium hydroxide (1 equivalent) in water and add it to the flask.

-

Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid (1 equivalent) in water to the reaction mixture at room temperature with vigorous stirring. The reaction is often rapid.[2]

-

Work-up: After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation of the Free Base: Remove the solvent under reduced pressure to obtain the crude 2-(pyridin-2-ylamino)acetic acid.

-

Hydrochloride Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol) and add a stoichiometric amount of concentrated hydrochloric acid.

-

Purification: Cool the solution to induce crystallization. Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-(Pyridin-2-ylamino)acetic acid hydrochloride.

Spectroscopic Characterization

The structure of 2-(Pyridin-2-ylamino)acetic acid hydrochloride can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methylene group, and the exchangeable protons of the amino and carboxylic acid groups. The aromatic protons will typically appear in the downfield region (δ 7.0-8.5 ppm), with splitting patterns characteristic of a substituted pyridine ring. The methylene protons adjacent to the amino group would likely appear as a singlet around δ 4.0-4.5 ppm. The NH and OH protons will be broad singlets and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the five distinct carbon atoms of the pyridine ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The pyridine carbons will resonate in the aromatic region (δ 110-160 ppm), while the carbonyl carbon will be significantly downfield (δ > 170 ppm).

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the free base (C₇H₈N₂O₂).

Biological Activities and Potential Applications

Derivatives of pyridin-2-ylamino acetic acid have shown a range of biological activities, making this scaffold a promising starting point for drug discovery programs.

Sources

Whitepaper: A Strategic Approach to Elucidating the Mechanism of Action of 2-(Pyridin-2-ylamino)acetic acid hydrochloride

As a Senior Application Scientist, I will now outline a comprehensive technical guide for the elucidation of the mechanism of action for "2-(Pyridin-2-ylamino)acetic acid hydrochloride." Given the limited direct literature on this specific compound's biological activity, this guide is structured as a strategic research plan, providing the theoretical framework and practical methodologies required to investigate and establish its mechanism of action.

Introduction and Compound Profile

2-(Pyridin-2-ylamino)acetic acid hydrochloride is a small molecule featuring a pyridine ring linked to an amino acid moiety. While its specific biological function and mechanism of action are not extensively documented in publicly available literature, its structure suggests potential interactions with various biological targets. The presence of the pyridine ring, a common scaffold in medicinal chemistry, and the amino acid-like side chain, provide a basis for forming testable hypotheses regarding its potential biological activity. This guide outlines a systematic, multi-phase approach to thoroughly investigate and characterize the mechanism of action of this compound, from initial target identification to cellular pathway analysis.

Compound Properties:

| Property | Value | Source |

| IUPAC Name | 2-(pyridin-2-ylamino)acetic acid;hydrochloride | PubChem |

| Molecular Formula | C₇H₉ClN₂O₂ | PubChem |

| Molecular Weight | 188.61 g/mol | PubChem |

| Canonical SMILES | C1=CC=NC(=C1)NCC(=O)O.Cl | PubChem |

Hypothesis Generation: Leveraging Structural Analogs

The structure of 2-(Pyridin-2-ylamino)acetic acid hydrochloride provides clues to its potential biological roles. Pyridine derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors, enzyme inhibitors, and receptor modulators. The amino acid component may facilitate transport into cells or interaction with enzymes that process amino acids. Therefore, initial hypotheses could center on its potential as an inhibitor of kinases, proteases, or other ATP-binding proteins.

Phase I: Unbiased Target Identification

To identify the direct molecular targets of 2-(Pyridin-2-ylamino)acetic acid hydrochloride, an unbiased approach is crucial. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for this purpose.

This method involves immobilizing the compound on a solid support to "fish" for its binding partners in a cell lysate.

The Emerging Therapeutic Potential of 2-(Pyridin-2-ylamino)acetic Acid Analogues: A Technical Guide for Drug Discovery Professionals

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability make it a cornerstone in the design of novel therapeutics. Within this vast chemical space, the "2-(Pyridin-2-ylamino)acetic acid" framework has emerged as a particularly intriguing starting point for the development of new drugs targeting a spectrum of diseases, from infectious to inflammatory and neoplastic conditions.

This technical guide provides an in-depth exploration of the analogues and derivatives of 2-(Pyridin-2-ylamino)acetic acid hydrochloride. We will delve into the synthetic strategies for derivatization, explore the known biological activities with a focus on structure-activity relationships (SAR), and present detailed protocols for synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic programs.

Core Structure and Opportunities for Derivatization

The foundational structure of 2-(Pyridin-2-ylamino)acetic acid hydrochloride presents multiple avenues for chemical modification to generate diverse libraries of analogues for biological screening. The key points of derivatization include the pyridine ring, the secondary amine, and the carboxylic acid moiety.

Caption: Key modification points on the 2-(Pyridin-2-ylamino)acetic acid scaffold.

Synthetic Strategies: Building the Analogue Library

The synthesis of 2-(Pyridin-2-ylamino)acetic acid and its derivatives can be approached through several reliable synthetic routes. The choice of strategy often depends on the desired substitutions and the commercial availability of starting materials.

General Synthesis of the Core Scaffold

A common and straightforward method for the synthesis of the parent compound, (6-methyl-pyridin-2-ylamino)-acetic acid, involves the reaction of 2-amino-6-methylpyridine with chloroacetic acid.[1] This method can be adapted for other substituted 2-aminopyridines.

Protocol 1: Synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid [1]

-

Dissolution: Dissolve 2-amino-6-methylpyridine (1 equivalent) in ethyl acetate.

-

Addition: Slowly add a solution of chloroacetic acid (1 equivalent) in ethyl acetate to the 2-amino-6-methylpyridine solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing in under a minute.

-

Isolation: The product precipitates out of the solution. Collect the solid by filtration.

-

Purification: Wash the precipitate with ethyl acetate and dry under vacuum to yield the desired product.

Synthesis of Amide Derivatives

The carboxylic acid moiety can be readily converted to a wide range of amides, which can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. This is typically achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with a primary or secondary amine.

Caption: General workflow for the synthesis of 2-(Pyridin-2-ylamino)acetamide derivatives.

Biological Activities and Therapeutic Potential

Analogues of 2-(Pyridin-2-ylamino)acetic acid have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.

Antimicrobial Activity

The pyridine scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of 2-(pyridin-2-ylamino)acetic acid have shown promise in this area. For instance, the coordination of (6-methyl-pyridin-2-ylamino)-acetic acid with copper(II) has been shown to enhance its antibacterial activity.[1] Furthermore, related thienopyridine derivatives have exhibited potent antimicrobial activity against E. coli, B. mycoides, and C. albicans.[2]

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Organism | Activity (MIC/Inhibition Zone) | Reference |

| Thienopyridine derivatives | B. mycoides | 33 mm inhibition zone | [2] |

| Thienopyridine derivatives | C. albicans | 29 mm inhibition zone | [2] |

| 6-(imidazo[1,2-a]pyridin-2-yl)... | P. aeruginosa | MIC < streptomycin | [3] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Pyridine and pyrimidine derivatives have been investigated as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[4] The mechanism of action for some amino-pyridinyl derivatives has been linked to the inhibition of p38α MAPK, a key regulator of inflammatory responses.

A comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents in LPS-stimulated RAW 264.7 macrophages revealed that certain pyridine derivatives showed significant inhibition of nitric oxide (NO) production, with IC50 values in the micromolar range.[5] For example, one derivative demonstrated an IC50 of 76.6 µM.[5] The anti-inflammatory effects were associated with a significant decrease in the mRNA and protein expression levels of inflammatory cytokines such as IL-1, IL-6, and TNF-α.[5]

Anticancer Activity

The pyridine nucleus is a common feature in many anticancer drugs. Derivatives of 2-(pyridin-2-ylamino)acetic acid are being explored as potential anticancer agents, with mechanisms of action that include the inhibition of protein kinases. For example, novel pyrimidin-2-amine derivatives have been designed and synthesized as potent PLK4 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range (e.g., 0.0067 μM).[6]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 2-(pyridin-2-ylamino)acetic acid analogues and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Neuroprotective Potential

Emerging evidence suggests that certain pyridine derivatives may possess neuroprotective properties. While direct studies on 2-(pyridin-2-ylamino)acetic acid analogues are limited, related structures have shown promise. For example, a novel positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine, demonstrated significant neuroprotective effects against Aβ toxicity in PC-12 cells at nanomolar concentrations.[7] This highlights a potential avenue for the development of 2-(pyridin-2-ylamino)acetic acid derivatives for neurodegenerative diseases like Alzheimer's. The mechanism of neuroprotection often involves antioxidant and anti-inflammatory pathways.[8][9]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the 2-(pyridin-2-ylamino)acetic acid scaffold is still under development, preliminary findings from related pyridine and pyrimidine series offer valuable guidance for future analogue design.

-

Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly influence biological activity. For instance, in a series of 2-pyridones, fluoro-substituted amines at the 8-position were found to be crucial for antibacterial activity, likely due to their interaction with bacterial DNA gyrase.[10]

-

Modification of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects cell permeability and target engagement.

-

The Amine Linker: The secondary amine provides a key hydrogen bond donor and acceptor site. N-alkylation or N-arylation can alter the conformational flexibility and steric profile of the molecule, impacting its binding to biological targets.

Caption: A conceptual diagram illustrating the logic of structure-activity relationship studies.

Future Directions and Conclusion

The 2-(Pyridin-2-ylamino)acetic acid scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The existing body of research demonstrates its potential across a range of applications, including antimicrobial, anti-inflammatory, anticancer, and potentially neuroprotective therapies.

Future research efforts should focus on:

-

Systematic Library Synthesis: The generation of focused libraries of analogues with systematic variations at the key derivatization points.

-

Comprehensive Biological Screening: Evaluation of these libraries against a diverse panel of biological targets to uncover novel activities.

-

In-depth Mechanistic Studies: Elucidation of the precise mechanisms of action for the most potent compounds to guide further optimization.

-

Pharmacokinetic Profiling: Assessment of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure their suitability for in vivo studies.

By adopting a multidisciplinary approach that integrates synthetic chemistry, biological screening, and computational modeling, the full therapeutic potential of 2-(Pyridin-2-ylamino)acetic acid analogues can be unlocked, paving the way for the development of next-generation medicines.

References

-

Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. (URL: [Link])

-

Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. (2022-08-22). (URL: [Link])

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. (2024-02-14). (URL: [Link])

-

Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. (URL: [Link])

-

Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. Semantic Scholar. (URL: [Link])

-

Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. (URL: [Link])

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. (URL: [Link])

-

Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. ResearchGate. (2017-11-12). (URL: [Link])

-

Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. (2020-08-06). (URL: [Link])

-

Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. PubMed. (URL: [Link])

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. (URL: [Link])

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. (2021-09-17). (URL: [Link])

-

Structure activity relationship. ResearchGate. (URL: [Link])

-

[New synthesis of 2-pyridine-acetic acid ethyl esters]. PubMed. (URL: [Link])

-

Structure-Activity Relationships for the 9-(Pyridin-2'-Yl). Amanote Research. (URL: [Link])

- SYNTHESIS OF 2- (PYRIDIN-2-YLAMINO) -PYRID [2,3-D] PYRIMIDIN-7-ONAS.

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. (2022-07-18). (URL: [Link])

-

Special Issue : Novel Design and Synthesis of Anticancer Agents. MDPI. (URL: [Link])

-

Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI. (URL: [Link])

-

2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Academia.edu. (URL: [Link])

-

Design, Synthesis and Evaluation of Novel Anticancer Agents, 2nd Edition. MDPI. (URL: [Link])

-

Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. National Institutes of Health. (URL: [Link])

-

Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer. PubMed. (URL: [Link])

-

synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. ResearchGate. (URL: [Link])

-

Evaluation of the Neuroprotective Potential of N-Acetylcysteine for Prevention and Treatment of Cognitive Aging and Dementia. PubMed. (URL: [Link])

-

Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. (URL: [Link])

-

Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. PubMed. (2025-11-14). (URL: [Link])

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2-(Pyridin-2-ylamino)acetic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the synthetic compound 2-(Pyridin-2-ylamino)acetic acid hydrochloride. Drawing upon the well-established pharmacological importance of the pyridine scaffold, this document explores the prospective antibacterial, antifungal, and anticancer properties of this molecule. While specific experimental data for this particular hydrochloride salt is limited in publicly available literature, this guide synthesizes information from closely related analogues and established methodologies to provide a robust framework for its investigation. Detailed, field-proven protocols for evaluating its efficacy against key pathogens and cancer-related targets are presented, alongside illustrative data and mechanistic pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyridine derivatives.

Introduction: The Pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif that is ubiquitous in both natural products and synthetic pharmaceuticals. Its unique electronic properties, including its aromaticity and the presence of a basic nitrogen atom, allow it to engage in a wide array of biological interactions. This versatility has rendered the pyridine nucleus a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[1][2]

2-(Pyridin-2-ylamino)acetic acid hydrochloride, a synthetic molecule featuring a pyridine ring linked to an amino acid moiety, presents an intriguing scaffold for drug discovery.[3] The presence of both a hydrogen bond donor and acceptor, as well as a carboxylic acid group, suggests multiple points for potential interaction with biological targets. The hydrochloride salt form enhances its aqueous solubility and stability, making it amenable to biological screening.[3] This guide will delve into the putative biological activities of this compound and provide the necessary technical framework for their experimental validation.

Potential Antibacterial Activity

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. Pyridine derivatives have shown promise as a source of new antibacterial agents.[2] Studies on related compounds suggest that 2-(Pyridin-2-ylamino)acetic acid hydrochloride may exhibit activity against clinically relevant bacterial strains, including MRSA.[3]

Proposed Mechanism of Action

The precise antibacterial mechanism of this compound is yet to be elucidated. However, potential mechanisms for pyridine-based antibacterials include the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication. The structural similarity to amino acids could suggest a role in disrupting metabolic pathways that utilize these building blocks.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against MRSA

This protocol outlines the broth microdilution method, a gold standard for determining the MIC of an antimicrobial agent against a bacterial isolate.

Materials:

-

2-(Pyridin-2-ylamino)acetic acid hydrochloride

-

MRSA strain (e.g., ATCC 43300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Compound Preparation: Prepare a stock solution of 2-(Pyridin-2-ylamino)acetic acid hydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO). Create a series of two-fold serial dilutions in CAMHB in a 96-well plate to achieve a range of final concentrations to be tested (e.g., 0.125 to 256 µg/mL).

-

Inoculum Preparation: From a fresh (18-24 hour) culture of MRSA on a suitable agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized bacterial suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control well with only the bacterial inoculum in CAMHB (no compound) and a negative control well with sterile CAMHB only.

-

Incubation: Incubate the plate at 35°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Illustrative Data

The following table presents a hypothetical MIC distribution for 2-(Pyridin-2-ylamino)acetic acid hydrochloride against a panel of MRSA isolates.

| MRSA Isolate ID | 2-(Pyridin-2-ylamino)acetic acid hydrochloride MIC (µg/mL) | Vancomycin MIC (µg/mL) |

| MRSA-01 | 8 | 1 |

| MRSA-02 | 4 | 1 |

| MRSA-03 | 8 | 2 |

| MRSA-04 | 16 | 1 |

| MRSA-05 | 4 | 0.5 |

| MIC₅₀ | 8 | 1 |

| MIC₉₀ | 16 | 2 |

Note: This data is for illustrative purposes only.

Potential Antifungal Activity

Invasive fungal infections, particularly those caused by Candida albicans, are a growing concern, especially in immunocompromised patients. The pyridine scaffold has been incorporated into several antifungal agents.[3] Preliminary research suggests that 2-(Pyridin-2-ylamino)acetic acid hydrochloride may possess activity against pathogenic fungi like C. albicans.[3]

Proposed Mechanism of Action

The antifungal mechanism of pyridine derivatives can be varied. Some compounds are known to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane. Others may disrupt cell wall integrity or interfere with essential metabolic processes.

Experimental Protocol: Antifungal Susceptibility Testing against Candida albicans

This protocol is based on the CLSI M27-A4 guidelines for broth microdilution antifungal susceptibility testing of yeasts.

Materials:

-

2-(Pyridin-2-ylamino)acetic acid hydrochloride

-

Candida albicans strain (e.g., ATCC 90028)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Sterile saline or PBS

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Compound Preparation: Prepare a stock solution and serial dilutions of 2-(Pyridin-2-ylamino)acetic acid hydrochloride in RPMI-1640 medium in a 96-well plate.

-

Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.

-

Inoculation: Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control well with the yeast inoculum in RPMI-1640 (no compound) and a negative control well with sterile RPMI-1640 only.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant (≥50%) reduction in turbidity compared to the growth control.

Illustrative Data

The following table shows hypothetical MIC values for 2-(Pyridin-2-ylamino)acetic acid hydrochloride against C. albicans.

| Antifungal Agent | MIC (µg/mL) |

| 2-(Pyridin-2-ylamino)acetic acid hydrochloride | 16 |

| Fluconazole | 0.5 |

Note: This data is for illustrative purposes only.

Potential Anticancer Activity

The pyridine nucleus is a key structural feature in a multitude of anticancer drugs.[1] Derivatives of 2-(pyridin-2-ylamino)acetic acid have been investigated for their potential as anticancer agents, suggesting that the title compound may also possess antiproliferative properties.[4]

Potential Mechanisms of Anticancer Activity

The anticancer effects of pyridine derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. Two plausible targets for 2-(Pyridin-2-ylamino)acetic acid hydrochloride, based on the activity of related compounds, are Histone Deacetylases (HDACs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] Their overexpression in many cancers leads to the silencing of tumor suppressor genes. HDAC inhibitors can reactivate these genes, leading to cell cycle arrest, differentiation, and apoptosis. The structure of 2-(Pyridin-2-ylamino)acetic acid hydrochloride bears some resemblance to known HDAC inhibitors, making this a viable hypothesis for its anticancer activity.[3]

Caption: Proposed mechanism of HDAC inhibition.

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[3] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block this process, thereby starving the tumor of nutrients and oxygen. Several pyridine-containing compounds have been identified as potent VEGFR-2 inhibitors.

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Protocols

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

2-(Pyridin-2-ylamino)acetic acid hydrochloride

-

Complete cell culture medium

-

Sterile 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-(Pyridin-2-ylamino)acetic acid hydrochloride for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that reduces cell viability by 50%.

This fluorometric assay is used to screen for HDAC inhibitors.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)

-

Fluorogenic HDAC substrate

-

HDAC assay buffer

-

HDAC developer solution

-

2-(Pyridin-2-ylamino)acetic acid hydrochloride

-

Known HDAC inhibitor (positive control, e.g., Trichostatin A)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: In a 96-well black microplate, add the HDAC assay buffer, the fluorogenic HDAC substrate, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding the recombinant HDAC enzyme.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the HDAC developer solution. Incubate at room temperature for 15-20 minutes.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

IC₅₀ Calculation: Determine the IC₅₀ value for HDAC inhibition.

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase assay buffer

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

2-(Pyridin-2-ylamino)acetic acid hydrochloride

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

96-well white microplate

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well white microplate, add the kinase assay buffer, the Poly(Glu, Tyr) substrate, and the test compound at various concentrations.

-

Enzyme and ATP Addition: Add the recombinant VEGFR-2 kinase and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Luminescence Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

-

IC₅₀ Calculation: Calculate the IC₅₀ value for VEGFR-2 inhibition.

Illustrative Data

The following table presents hypothetical IC₅₀ values for 2-(Pyridin-2-ylamino)acetic acid hydrochloride against various cancer-related targets.

| Assay | Cell Line/Target | IC₅₀ (µM) |

| Cell Viability (MTT) | MCF-7 | 5.2 |

| Cell Viability (MTT) | A549 | 8.9 |

| HDAC Inhibition | HDAC1 | 0.75 |

| VEGFR-2 Kinase Assay | VEGFR-2 | 1.5 |

Note: This data is for illustrative purposes only.

Conclusion and Future Directions

2-(Pyridin-2-ylamino)acetic acid hydrochloride represents a promising, yet underexplored, molecule with the potential for diverse biological activities. Based on the established pharmacological profile of the pyridine scaffold, this compound warrants investigation as a potential antibacterial, antifungal, and anticancer agent. The experimental protocols detailed in this guide provide a robust framework for such an evaluation. Future research should focus on the synthesis of a focused library of analogues to establish structure-activity relationships (SAR) and to optimize the potency and selectivity for specific biological targets. In vivo studies will be crucial to assess the therapeutic potential and pharmacokinetic properties of any lead compounds identified.

References

-

Abdel-Maksoud, M. S., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports, 12(1), 1-22. [Link]

-

El-Sayed, M. A., et al. (2019). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. Molecules, 24(21), 3971. [Link]

-

MySkinRecipes. 2-(Pyridin-3-ylamino)acetic acid. [Link]

-

Li, Y., et al. (2022). Pyridine-Fused C25 abeo-Steroid Alkaloids from a Fungus: Biomimetic Semisynthesis and Anti-HIV Mechanistic Study. Organic Letters, 24(1), 213-217. [Link]

-

Ghorab, M. M., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Archiv der Pharmazie, 345(9), 742-750. [Link]

-

Dandia, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC advances, 12(24), 15068-15088. [Link]

-

Lead Sciences. 2-(Pyridin-2-yl)acetic acid hydrochloride. [Link]

-

PubChem. 2-Amino-2-(pyridin-2-YL)acetic acid. [Link]

-

Gao, Y. F., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18), 3290. [Link]

-

El-Gazzar, A. B. A., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square, 1-22. [Link]

-

Li, J., et al. (2012). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & medicinal chemistry letters, 22(1), 569-572. [Link]

-

Kumar, D., et al. (2021). Synthesis, Characterization, and Biological Evaluation of a Novel Class of 2-Amino Pyrimidine Derivatives. International Research Journal of Modernization in Engineering Technology and Science, 3(8), 1-9. [Link]

-

PubChemLite. 2-[(pyridin-2-yl)amino]acetic acid hydrochloride. [Link]

-

Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 920531. [Link]

-

PubChem. 2-((Pyridin-2-yl)formamido)acetic acid. [Link]

-

PubChem. 2-(2-Aminopyridin-4-yl)acetic acid. [Link]

-

Abdel-Mawgoud, A. A., et al. (2021). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 26(11), 3326. [Link]

-

Marek, M., et al. (2019). Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. ChemMedChem, 14(18), 1636-1653. [Link]

-

Mena, L., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Journal of Fungi, 8(1), 66. [Link]

-

Gedi, C., et al. (2022). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Antibiotics, 11(1), 2. [Link]

-

Chowdhary, R., et al. (2023). Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β 3, 3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA). Microbial Pathogenesis, 181, 106193. [Link]

-

Hamza, E. K., et al. (2019). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. ARKIVOC: Online Journal of Organic Chemistry, 2019(6), 459-480. [Link]

Sources

The Strategic deployment of 2-(Pyridin-2-ylamino)acetic acid hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, "2-(Pyridin-2-ylamino)acetic acid hydrochloride" has emerged as a versatile and powerful scaffold, particularly in the design of kinase inhibitors. This technical guide provides an in-depth exploration of this compound, offering field-proven insights into its synthesis, reactivity, and application in the construction of biologically active molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, providing a comprehensive resource for researchers in medicinal chemistry.

Introduction: The Privileged Pyridin-2-ylamino Moiety

The 2-aminopyridine scaffold is a well-established "privileged" structure in medicinal chemistry, frequently appearing in a diverse range of biologically active compounds. Its prevalence stems from a unique combination of electronic and steric properties. The pyridine nitrogen introduces a key hydrogen bond acceptor, while the amino group provides a crucial hydrogen bond donor and a reactive handle for further chemical modification. The hydrochloride salt form of 2-(Pyridin-2-ylamino)acetic acid enhances its aqueous solubility and stability, making it an ideal starting material for a variety of synthetic transformations.[1]

This guide will focus on the practical application of 2-(Pyridin-2-ylamino)acetic acid hydrochloride as a foundational building block, with a particular emphasis on its role in the synthesis of inhibitors for two critical oncogenic kinases: PIM-1 and PLK4.

Core Synthesis and Physicochemical Properties

A robust and scalable synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride is essential for its widespread use. A common and efficient method involves the nucleophilic substitution of a haloacetic acid derivative with 2-aminopyridine.

Experimental Protocol: Synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride

Materials:

-

2-aminopyridine

-

Ethyl chloroacetate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Step 1: Synthesis of ethyl 2-(pyridin-2-ylamino)acetate. In a round-bottom flask, dissolve 2-aminopyridine and potassium hydroxide in ethanol.

-

To this solution, add ethyl chloroacetate dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude ethyl 2-(pyridin-2-ylamino)acetate.

-

Step 2: Hydrolysis and Salt Formation. Dissolve the crude ester in a minimal amount of ethanol.

-

Add a concentrated aqueous solution of hydrochloric acid and stir the mixture at room temperature.

-

The hydrochloride salt will precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath can be beneficial.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-(Pyridin-2-ylamino)acetic acid hydrochloride as a white to off-white solid.

This two-step, one-pot synthesis is efficient and provides the desired product in good yield and purity.

Physicochemical Data Summary

| Property | Value |

| Molecular Formula | C₇H₉ClN₂O₂ |

| Molecular Weight | 188.61 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and methanol |

| Melting Point | Varies with purity, typically >200 °C (decomposes) |

Application as a Building Block in Kinase Inhibitor Synthesis

The true utility of 2-(Pyridin-2-ylamino)acetic acid hydrochloride lies in its ability to serve as a versatile scaffold for the construction of more complex molecules, particularly kinase inhibitors. The secondary amine and the carboxylic acid functionalities provide two orthogonal points for diversification.

Targeting PIM-1 Kinase

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[2][3] The 2-aminopyridine moiety is a known hinge-binding motif for many kinases, making derivatives of our building block promising candidates for PIM-1 inhibition.

A common strategy involves the amide coupling of the carboxylic acid group of 2-(Pyridin-2-ylamino)acetic acid with a suitable amine, followed by further modifications. For instance, the synthesis of novel pyridothienopyrimidinone derivatives as PIM-1 inhibitors has been reported.[4]

Caption: Synthetic workflow for a PIM-1 inhibitor precursor.

Detailed Protocol:

-

Step 1: Amide Bond Formation. To a solution of 2-(Pyridin-2-ylamino)acetic acid hydrochloride and a substituted 2-aminothiophene-3-carbonitrile in a suitable solvent like DMF, add a coupling agent (e.g., HATU or EDCI) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Step 2: Cyclization. The resulting amide can then be subjected to intramolecular cyclization under acidic or basic conditions, or by using a dehydrating agent, to form the pyridothienopyrimidinone ring system.

Targeting PLK4 Kinase

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[5][6] The aminopyrimidine core is a key feature in many PLK4 inhibitors, and our building block can be used to construct such scaffolds.[7]

The synthesis of aminopyrimidine-based PLK4 inhibitors often involves the condensation of a guanidine derivative with a β-ketoester or a similar three-carbon unit. The 2-(Pyridin-2-ylamino)acetic acid can be converted into a suitable precursor for this condensation.

Caption: Workflow for synthesizing a PLK4 inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-(Pyridin-2-ylamino)acetic acid scaffold has yielded valuable insights into the structural requirements for potent kinase inhibition.

Key SAR Observations for Kinase Inhibitors:

-

The 2-Aminopyridine Moiety: This group is often crucial for binding to the hinge region of the kinase ATP-binding pocket through hydrogen bonding interactions.

-

Substituents on the Pyridine Ring: The electronic and steric nature of substituents on the pyridine ring can significantly impact potency and selectivity. Electron-withdrawing groups can modulate the pKa of the pyridine nitrogen, affecting its hydrogen bonding capability.

-

The Acetic Acid Side Chain: Derivatization of the carboxylic acid to various amides or esters allows for the exploration of different pockets within the kinase active site. The nature of the substituent introduced here can influence potency, selectivity, and pharmacokinetic properties. For example, the introduction of bulky or hydrophobic groups can lead to interactions with hydrophobic pockets adjacent to the ATP-binding site.

| Modification | Impact on Activity | Rationale |

| Substitution at the 5-position of the pyridine ring | Can enhance potency and selectivity. | This position often points towards the solvent-exposed region, allowing for the introduction of groups that can improve physicochemical properties without disrupting hinge binding. |

| Conversion of the carboxylic acid to a bulky amide | Can significantly increase potency. | The amide substituent can occupy a hydrophobic pocket, leading to additional favorable interactions with the kinase. |

| Introduction of a halogen on the pyridine ring | Variable effects, can improve potency and/or selectivity. | Halogen bonding is an increasingly recognized interaction in drug design and can lead to specific interactions with the protein. |

Signaling Pathway Context

To fully appreciate the impact of inhibitors derived from 2-(Pyridin-2-ylamino)acetic acid hydrochloride, it is essential to understand the signaling pathways in which their targets operate.

The PIM-1 Signaling Pathway

PIM-1 is a downstream effector of the JAK/STAT signaling pathway and plays a pro-survival role by phosphorylating and inactivating pro-apoptotic proteins such as BAD. It also promotes cell cycle progression by phosphorylating cell cycle regulators like p27.[2][8]

Caption: PLK4's role in centriole duplication and point of intervention.

Conclusion and Future Perspectives

2-(Pyridin-2-ylamino)acetic acid hydrochloride has proven to be a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with the strategic placement of reactive functional groups, has enabled the development of potent and selective inhibitors of key oncogenic kinases. The insights gained from SAR studies on its derivatives continue to guide the design of next-generation therapeutics. As our understanding of the complex signaling networks that drive cancer progression deepens, the rational design of novel inhibitors based on this privileged scaffold will undoubtedly remain a fruitful area of research, with the potential to deliver new and effective treatments for a range of human diseases.

References

-

Xu, D., et al. (2018). The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells. Carcinogenesis, 39(1), 104-114. [Link]

-

Vitale, I., et al. (2020). Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. Cancers, 12(10), 2825. [Link]

-

Nawrocki, S. T., et al. (2018). PIM1 kinase and its diverse substrate in solid tumors. Expert Opinion on Therapeutic Targets, 22(12), 1025-1037. [Link]

-

Wang, X., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 238, 114457. [Link]

-

PIM kinase (and Akt) biology and signaling in tumors. Journal of Cellular Biochemistry. [Link]

-

Mechanisms regulating Pim levels and downstream activation. ResearchGate. [Link]

-

PLK4 initiates crosstalk between cell cycle, cell proliferation and macrophages infiltration in gliomas. Journal of Translational Medicine. [Link]

-

Plk4 Is a Novel Substrate of Protein Phosphatase 5. International Journal of Molecular Sciences. [Link]

-

Identification of PIM1 substrates reveals a role for NDRG1 phosphorylation in prostate cancer cellular migration and invasion. Mount Sinai Scholars Portal. [Link]

-

PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential. Cells. [Link]

-

Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

-

Role for polo-like kinase 4 in mediation of cytokinesis. ResearchGate. [Link]

-

Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Future Medicinal Chemistry. [Link]

-

Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry. [Link]

-

Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

-

Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology. The Oncologist. [Link]

-

Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Journal of Medicinal Chemistry. [Link]

-